10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Description
10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The complex structure of 3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione has inspired research into its synthesis and structural characterization. Notably, studies have shown that compounds within this class, such as oxadiazole and thiazocine derivatives, can be synthesized through various methods including alkylation, oxidation, and cyclization processes. For instance, the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine illustrate the selective oxidation of the sulfide moiety, highlighting the potential for synthesizing closely related compounds through transannular participation and intermediacy of sulfurane mechanisms (Ohkata, Takee, & Akiba, 1985). Additionally, crystal structure and Hirshfeld surface analysis of related triazolo and oxadiazocine derivatives offer insights into the molecular interactions and structural features of these compounds, providing a foundation for further modifications and applications (Gumus et al., 2019).
Antimicrobial and Anti-Proliferative Activities
Research on derivatives of 1,3,4-oxadiazole, a core structure in the compound of interest, has revealed significant antimicrobial and anti-proliferative activities. A study demonstrated the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives showing broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Al-Wahaibi et al., 2021). This suggests that the structural features inherent to 3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione could be leveraged for developing novel antimicrobial and anticancer agents.
Molecular and Electronic Structure Analysis
Synthesis and electronic structure analysis of aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives, closely related to the compound , have been conducted to explore their potential applications. These studies involve characterizing new compounds by spectral data, testing their antibacterial activities, and performing molecular orbital calculations to determine optimized geometrical structures and investigate electron delocalization over the ring. Such research indicates the importance of understanding the molecular structure for potential applications in pharmaceuticals and materials science (Aydogan et al., 2002).
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-12-8-13(2)10-14(9-12)22-19(25)21-16-11-20(22,3)24-18-15(16)6-5-7-17(18)23-4/h5-10,16H,11H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJPFBMACPJCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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